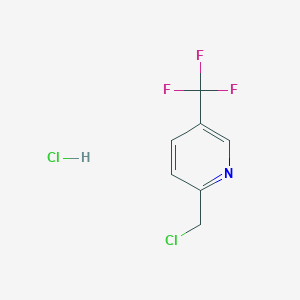

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N.ClH/c8-3-6-2-1-5(4-12-6)7(9,10)11;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLXKLCMJTUIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738841 | |

| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856250-59-4 | |

| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride typically involves the chloromethylation of 5-(trifluoromethyl)pyridine. This process can be achieved through the reaction of 5-(trifluoromethyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include pyridine oxides and other oxidized derivatives.

Reduction: Products include methyl-substituted pyridines and other reduced forms.

Scientific Research Applications

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Chlorination | 3-Methylpyridine + Chlorine | UV light, inert solvent |

| 2 | Fluorination | Chlorinated intermediates + Fluorinating agent | Controlled temperature |

Applications in Agrochemicals

The primary application of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride lies in its role as an intermediate for the synthesis of various agrochemicals. Trifluoromethylpyridine derivatives are widely used in crop protection products due to their efficacy against pests and diseases. For example, Fluazifop-butyl was one of the first derivatives introduced into the market, leading to the development of over 20 new agrochemical products containing trifluoromethylpyridine moieties .

Notable Agrochemical Products

- Fluazifop-butyl : An herbicide used for controlling grass weeds.

- Other TFMP Derivatives : Various products have received ISO common names for agricultural use.

Pharmaceutical Applications

In the pharmaceutical industry, compounds containing the trifluoromethyl group exhibit enhanced biological activity and bioavailability. Several drugs containing this moiety have been approved by regulatory agencies. The unique properties conferred by fluorine atoms enhance pharmacokinetics and pharmacodynamics, making these compounds more effective .

Examples of FDA-Approved Drugs

- Ubrogepant : A medication for acute treatment of migraines.

- Other Candidates : Several compounds are currently undergoing clinical trials, showcasing the potential of trifluoromethylpyridines in therapeutic applications.

Case Studies

- Agrochemical Efficacy : Studies have shown that trifluoromethylpyridine derivatives significantly reduce pest populations in agricultural settings, demonstrating their effectiveness as insecticides.

- Pharmaceutical Development : Clinical trials involving drugs with trifluoromethyl groups have reported improved patient outcomes compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with hydrophobic pockets in biological targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the chloromethyl group significantly impacts reactivity. For example, 2-Chloro-5-(trifluoromethyl)pyridine lacks a reactive -CH2Cl group but serves as a precursor for further functionalization .

- Salt Formation : Hydrochloride salts (e.g., [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride) exhibit higher solubility in polar solvents compared to neutral analogs .

- Aromatic vs. Aliphatic Chlorine : Compounds like 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine feature a chloromethyl group on a phenyl ring, reducing pyridine ring reactivity compared to direct substitution .

Biological Activity

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity studies, and applications in drug development.

- Molecular Formula : C6H5ClF3N·HCl

- Molecular Weight : 201.02 g/mol

- CAS Number : 100-00-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to enzymes and receptors involved in cellular signaling pathways.

Antitumor Activity

A significant study evaluated the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride using Fischer 344 rats and B6C3F1 mice. The compound was administered orally at varying doses over an extended period (99 weeks). The findings indicated no significant increase in tumor incidence across tested groups, suggesting a lack of carcinogenicity under the studied conditions .

| Species | Dosage (mg/kg) | Tumor Incidence | Observations |

|---|---|---|---|

| Fischer 344 Rats | 75 / 150 | No significant association | Slight body weight depression noted |

| B6C3F1 Mice | 125 / 250 | No significant association | No distinct toxicity observed |

Toxicological Profile

The National Toxicology Program conducted a bioassay to assess the potential toxicity and carcinogenicity of the compound. Results indicated that while slight body weight depression occurred in mice, there were no significant adverse effects or increased mortality rates associated with the compound's administration .

Toxicity Summary

- Acute Toxicity : Harmful if swallowed or inhaled (H302+H332) .

- Long-term Effects : No significant carcinogenic effects observed in animal studies.

Applications in Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for their potential as:

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents | Solvent | Temperature | Key Challenges |

|---|---|---|---|---|

| Chloromethylation | HCHO, HCl | Aqueous | 50–80°C | Over-chlorination |

| Trifluoromethylation | CF₃I, K₂CO₃ | DMF | 60–100°C | Moisture sensitivity |

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloromethyl at C2, trifluoromethyl at C5).

- 19F NMR : Validate trifluoromethyl group integrity (δ ~ -60 to -65 ppm) .

- High-Performance Liquid Chromatography (HPLC) :

- Conditions : C18 column, acetonitrile/water mobile phase.

- Purpose : Quantify purity (>98% for pharmaceutical intermediates) .

- Mass Spectrometry (MS) :

- ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 195.57 (matches PubChem data) .

Advanced: How can researchers optimize substitution reactions at the chloromethyl group while minimizing side products?

Methodological Answer:

- Nucleophilic Substitution :

- Reagents : Amines (e.g., benzylamine), thiols.

- Conditions : Polar solvents (e.g., THF), mild base (e.g., Et₃N), 25–60°C.

- Mitigation Strategies :

- Use bulky bases to reduce elimination byproducts (e.g., dehydrohalogenation).

- Low-Temperature Control : Prevents thermal degradation of intermediates .

- Case Study : Substitution with benzylamine achieved 85% yield when using K₂CO₃ in DMF at 40°C, compared to 60% yield with NaOH due to competing hydrolysis .

Advanced: What strategies address discrepancies in reported biological activities of derivatives synthesized from this compound?

Methodological Answer:

- Root Causes :

- Synthetic Variability : Impurities from incomplete substitution (e.g., residual Cl).

- Structural Isomerism : Incorrect regiochemistry during functionalization.

- Solutions :

- Reproducibility Protocols : Standardize reaction conditions (see Table 1).

- Advanced Purification : Use preparative HPLC or recrystallization to isolate isomers.

- Biological Assay Validation : Compare activity across multiple cell lines to rule out batch-specific artifacts .

Basic: What safety precautions are essential when handling this compound, given its reactive functional groups?

Methodological Answer:

- Hazard Profile :

- Skin/Eye Contact : Causes inflammation (use nitrile gloves, goggles).

- Inhalation Risk : Respiratory irritation (work in fume hood).

- Stability :

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent explosive decomposition.

- Storage : Dry, inert atmosphere (Ar/N₂), -20°C for long-term stability .

Advanced: How does the presence of trifluoromethyl and chloromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects :

- Trifluoromethyl (CF₃) : Strong electron-withdrawing group (EWG) deactivates the pyridine ring, directing electrophiles to meta/para positions.

- Chloromethyl (CH₂Cl) : Moderate EWG; enhances leaving-group ability in SN reactions.

- Case Study :

- Suzuki Coupling : Low reactivity with aryl boronic acids due to CF₃ deactivation.

- Buchwald-Hartwig Amination : Requires Pd/XPhos catalysts for C–N bond formation at CH₂Cl .

Basic: What are the primary research applications of this compound in medicinal chemistry and agrochemical development?

Methodological Answer:

- Pharmaceutical Intermediates :

- Antimicrobial Agents : Derivatives inhibit bacterial enoyl-ACP reductase .

- Kinase Inhibitors : Chloromethyl group enables covalent binding to ATP-binding pockets.

- Agrochemicals :

- Herbicides : Acts as a precursor for pyridine-based inhibitors of acetolactate synthase (ALS) .

Advanced: What computational methods aid in predicting the regioselectivity of electrophilic attacks on the pyridine ring?

Methodological Answer:

- Density Functional Theory (DFT) :

- Modeling : Calculate Fukui indices to identify electrophilic susceptibility.

- Example : CF₃ group at C5 reduces electron density at C3, favoring electrophilic attack at C4 .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict reaction sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.